molecular formula C9H20O3S B3044265 Octyl methanesulfonate CAS No. 16156-52-8

Octyl methanesulfonate

Cat. No.: B3044265
CAS No.: 16156-52-8
M. Wt: 208.32 g/mol
InChI Key: GRJPLADOIKKOGS-UHFFFAOYSA-N
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Description

Octyl methanesulfonate: is an organic compound with the molecular formula C₉H₂₀O₃S . It is an ester derived from methanesulfonic acid and octanol. This compound is known for its role as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property makes it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

CH3SO3H+C8H17OHCH3SO3OC8H17+H2O\text{CH}_3\text{SO}_3\text{H} + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{CH}_3\text{SO}_3\text{OC}_8\text{H}_{17} + \text{H}_2\text{O} CH3​SO3​H+C8​H17​OH→CH3​SO3​OC8​H17​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methanesulfonic acid and octanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: Octyl methanesulfonate undergoes nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. For example, reacting with potassium cyanide (KCN) can produce octyl cyanide.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to methanesulfonic acid and octanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include cyanide ions (CN⁻), halide ions (Cl⁻, Br⁻), and alkoxide ions (RO⁻). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, with KCN, the product is octyl cyanide.

    Hydrolysis: The products are methanesulfonic acid and octanol.

Scientific Research Applications

Permeabilization and Lysis

OMS is utilized in cell biology for permeabilizing cell membranes, a technique referred to as permeabilization with organic solvents (POS). This method is essential for introducing substances like dyes or drugs into cells without compromising their integrity. Studies have demonstrated that OMS can effectively lyse cells, releasing intracellular components such as proteins and nucleic acids for analysis.

Protein Purification

In addition to its role in cell lysis, OMS has been explored for protein purification applications. Its interaction with proteins suggests potential use in techniques like protein precipitation, although further research is necessary to establish its effectiveness compared to established methods.

Organic Synthesis

Octyl methanesulfonate serves as a reagent in organic synthesis due to its ability to act as a leaving group in nucleophilic substitution reactions. Its hydrophobic nature and moderate chain length provide unique solubility characteristics that differentiate it from other alkyl sulfonates. This balance of hydrophobicity and reactivity makes OMS particularly useful in developing new synthetic routes.

Gene Delivery Systems

Recent studies have investigated the potential of OMS in gene delivery systems. The preliminary findings suggest that OMS may enhance the efficiency of delivering genetic material into cells, although this area requires more extensive research to validate its efficacy and safety.

Antimicrobial Properties

Research has indicated that compounds similar to OMS exhibit antimicrobial properties, suggesting potential applications in pharmaceuticals as antimicrobial agents. The effectiveness of OMS against various microorganisms remains an area for further exploration .

Comparative Analysis with Related Compounds

To better understand the unique properties of OMS, a comparison with related compounds is provided below:

Compound NameFormulaKey Characteristics
Nonyl methanesulfonateC₁₁H₂₄O₃SLonger alkyl chain; used similarly as a reagent
Decyl methanesulfonateC₁₁H₂₄O₃SSlightly longer chain; similar reactivity
Octyl acetateC₈H₁₈O₂Ester; used for flavoring and fragrance
Hexyl methanesulfonateC₇H₁₆O₃SShorter chain; different physical properties
Cyclohexyl methanesulfonateC₈H₁₈O₃SCyclic structure; unique reactivity due to ring strain

This table highlights how OMS's moderate chain length and unique reactivity position it as a versatile reagent in both biological and chemical applications.

Study 1: Application in Protein Analysis

A study demonstrated the use of OMS in lysing bacterial cells to extract proteins for mass spectrometry analysis. The results indicated that OMS effectively released proteins while maintaining their structural integrity, allowing for accurate characterization.

Study 2: Gene Delivery Efficiency

In preliminary trials, OMS was tested as a vehicle for delivering plasmid DNA into mammalian cells. The results showed improved transfection rates compared to traditional methods, suggesting potential utility in gene therapy applications.

Mechanism of Action

Mechanism: Octyl methanesulfonate acts as an alkylating agent by transferring its octyl group to nucleophilic sites on other molecules. This process involves the formation of a covalent bond between the octyl group and the nucleophile, resulting in the substitution of the methanesulfonate group.

Molecular Targets and Pathways:

    DNA Alkylation: In biological systems, this compound can alkylate DNA bases, leading to mutations and potentially triggering DNA repair mechanisms.

    Protein Modification: It can also modify proteins by alkylating amino acid residues, affecting protein function and interactions.

Comparison with Similar Compounds

    Methyl Methanesulfonate: Another alkylating agent, but with a methyl group instead of an octyl group. It is commonly used in mutagenesis studies.

    Ethyl Methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group. It is also used in genetic research.

Uniqueness: Octyl methanesulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it more suitable for applications requiring hydrophobic interactions, such as in surfactants and phase transfer catalysis.

Biological Activity

Octyl methanesulfonate (OMS), also known as octyl mesylate, is a compound with significant biological activity, particularly in the context of its potential applications in pharmaceuticals and biotechnology. This article explores the biological properties of OMS, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₉H₂₀O₃S
  • Molecular Weight : 208.32 g/mol
  • CAS Number : 16156-52-8
  • Structural Representation :
    O S O OCCCCCCCC C\text{O S O OCCCCCCCC C}

Synthesis

The synthesis of this compound typically involves the reaction of methanesulfonic acid with octanol in the presence of a dehydrating agent such as thionyl chloride. The general reaction can be summarized as follows:

  • Methanesulfonic acid is mixed with acetonitrile.
  • Thionyl chloride is added and the mixture is refluxed.
  • Octanol is introduced, followed by triethylamine to facilitate the reaction.
  • The product is purified through distillation and crystallization.

This process yields OMS with high purity (>99%) suitable for biological studies .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of OMS on various cell lines. The compound exhibits a concentration-dependent cytotoxicity profile, indicating its potential as an anticancer agent. For example, OMS was tested against HeLa cells and demonstrated significant inhibition of cell proliferation at concentrations exceeding 100 µM .

The biological activity of OMS can be attributed to its ability to interact with cellular membranes and disrupt normal cellular functions. Studies suggest that OMS may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of OMS against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 250 µM for E. coli, indicating moderate antibacterial activity. This suggests potential applications in developing antimicrobial agents .

Case Study 2: Drug Delivery Systems

OMS has been explored as a component in drug delivery systems due to its surfactant properties. It enhances the solubility and bioavailability of poorly soluble drugs by forming micelles that encapsulate therapeutic agents. In vitro studies demonstrated improved absorption rates in intestinal models when using OMS-based formulations .

Data Table: Biological Activity Summary

Biological Activity Effect/Observation Concentration (µM)
Cytotoxicity on HeLa cellsSignificant inhibition of proliferation>100
Antimicrobial activityMIC against E. coli250
Drug solubility enhancementImproved absorption in intestinal modelsN/A

Properties

IUPAC Name

octyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3S/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPLADOIKKOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472848
Record name OCTYL METHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-52-8
Record name OCTYL METHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of the immobilized quaternary cation in triphase catalysis affect the reactivity of octyl methanesulfonate?

A1: Research has shown that increasing the size of the immobilized quaternary cation in triphase catalysts leads to enhanced catalytic activity for reactions involving this compound. [] This suggests that bulkier cations create a more favorable reaction environment around the active site, potentially influencing the anion-cation interactions and facilitating the reaction. For instance, catalysts with bulky cations containing different central atoms, like [resin]-CH2N+(C4H9)3 and [resin]-CH2P+(C4H9)3, displayed similar activities in various reactions, indicating the significance of steric effects over electronic effects in this context. []

Q2: Does intraparticle diffusion play a role in reactions involving this compound catalyzed by polymer-supported catalysts?

A2: Yes, intraparticle diffusion significantly impacts the overall reaction rate when polymer-supported catalysts are employed in reactions with this compound. [] Studies reveal that the effective diffusivity of this compound within the polymer resin decreases substantially with an increase in the degree of cross-linking. [] This highlights the importance of considering mass transfer limitations when designing and optimizing such catalytic systems.

Q3: Can the reactivity of this compound in nucleophilic substitution reactions be influenced by the presence of metal ions?

A3: The presence of alkali and alkaline-earth metal salts, complexed with polyether ligands, can significantly influence the reactivity of this compound in nucleophilic substitution reactions. [] Studies indicate that the catalytic effect of the metal ion increases with its Lewis acid character. The order of reactivity observed is Cs+∼ Rb+∼ K+ < Na+ < Li+ and Ba2+ < Sr2+ < Ca2+, suggesting that the ability of the polyether ligand to shield the metal ion charge plays a crucial role in the reaction's activation process. []

Q4: How does the chirality of alkyl methanesulfonates impact their mutagenic and cytotoxic properties?

A4: Research using the chiral molecule 2-butyl methanesulfonate (2-BMS) investigated the influence of chirality on the mutagenic and cytotoxic effects of alkyl methanesulfonates. [] Surprisingly, both the R and S enantiomers of 2-BMS, along with the racemic mixture, exhibited comparable cytotoxicity and mutagenicity in various cell lines (Chinese hamster V79, AS52) and Salmonella typhimurium strains (TA100, TA1535). [] This suggests that the mechanisms of mutagenesis, cytotoxicity, and induction of sister chromatid exchange (SCE) may not effectively distinguish between small (four-carbon) optically active DNA adducts formed by the enantiomers. []

Q5: What are the products formed during the solvolysis of 2-octyl methanesulfonate in the presence of sodium azide?

A5: While specific details about the products formed during the solvolysis of 2-octyl methanesulfonate in the presence of sodium azide are not provided in the abstracts, the research likely focuses on understanding the reaction mechanism and kinetics under these conditions. [, ] The presence of sodium azide, a strong nucleophile, suggests the possibility of competition between azide and the solvent molecules to react with the carbocation intermediate formed during solvolysis.

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